Alatrofloxacin mesylate

Description

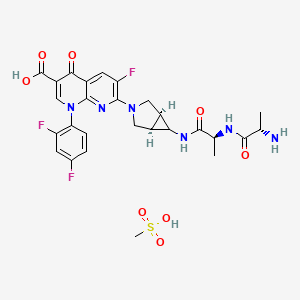

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)/t10-,11-,14-,15+,20?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYETUYYEVKNSHZ-RSUMCGCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29F3N6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057655 | |

| Record name | Alatrofloxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146961-77-5 | |

| Record name | Alatrofloxacin mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alatrofloxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALATROFLOXACIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IXX802851 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Alatrofloxacin Mesylate

For Researchers, Scientists, and Drug Development Professionals

Alatrofloxacin mesylate is the L-alanyl-L-alanyl prodrug of trovafloxacin, a broad-spectrum fluoronaphthyridone antibiotic.[1][2][3] Developed for intravenous administration, it undergoes rapid in vivo hydrolysis to release the active agent, trovafloxacin. While its clinical use was halted due to hepatotoxicity, its potent antibacterial activity against a wide range of Gram-positive, Gram-negative, aerobic, and anaerobic microorganisms makes its physicochemical properties a subject of continued interest for research applications.[3][4] This guide provides a detailed overview of these properties, experimental protocols for their assessment, and visualizations of its mechanism of action.

Core Physicochemical Properties

This compound is a white to light-yellow powder.[3] Its fundamental properties are crucial for designing formulations, understanding its disposition in biological systems, and developing analytical methods. Key quantitative descriptors are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 146961-77-5 | [1][2] |

| Molecular Formula | C₂₇H₂₉F₃N₆O₈S | [1][2] |

| Molecular Weight | 654.61 g/mol | [1][2] |

| Appearance | White to light-yellow powder | [3] |

| Water Solubility | 22 mg/mL | [5] |

| Solubility (Other) | Soluble in DMSO | [6] |

| pKa (Strongest Acidic) | ~5.80 | |

| pKa (Strongest Basic) | ~8.09 | |

| logP | -2.36 | [5] |

| logS | -4.16 | [5] |

| pH (5 mg/mL aq. conc.) | 3.5 - 4.3 | [3] |

Stability and Storage

The stability of this compound is a critical factor for its handling and use in experimental settings.

Solution Stability:

-

Intravenous Admixtures: When prepared in 5% dextrose or 0.45% sodium chloride injections at a concentration of 1.88 mg/mL, this compound is stable for at least nine days at room temperature. The pH of these solutions remains constant, and they stay clear throughout this period.

-

Diluted Solutions: When diluted in compatible intravenous solutions to concentrations between 0.5 to 2.0 mg/mL, it is chemically and physically stable for up to 3 days at room temperature or up to 7 days when refrigerated.

Solid-State Storage:

-

Short-Term: The powder should be stored in a dry, dark environment at 0 - 4°C for storage spanning days to weeks.[7]

-

Long-Term: For periods of months to years, storage at -20°C is recommended.[7]

Mechanism of Action

As a prodrug, Alatrofloxacin's primary role is to deliver the active moiety, trovafloxacin, to the systemic circulation. The bactericidal action of trovafloxacin is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9][10][11]

-

Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication and transcription. By trapping the gyrase-DNA complex, trovafloxacin prevents the resealing of the DNA strand, leading to a halt in these processes.[10][11]

-

Inhibition of Topoisomerase IV: This enzyme is crucial for decatenation—the separation of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents bacterial cell division, contributing to the bactericidal effect.[9][10][11]

The dual targeting of these enzymes results in the disruption of DNA synthesis, repair, and segregation, ultimately leading to bacterial cell death.[9]

Mechanism of action of this compound.

Experimental Methodologies

Stability-Indicating HPLC Assay

A High-Performance Liquid Chromatography (HPLC) method is essential for quantifying this compound in solution and assessing its stability, particularly distinguishing it from its primary degradation product, trovafloxacin.

Objective: To develop a simple, precise, and stability-indicating method for the analysis of this compound in bulk and pharmaceutical formulations.[12][13][14]

Methodology:

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 mm × 4.0 mm, 5 µm).[14][15]

-

Mobile Phase: A gradient or isocratic system involving a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.15% orthophosphoric acid or citrate buffer adjusted to a specific pH).[14][16]

-

Flow Rate: Typically 1.0 mL/min.[12]

-

Detection: UV detection at a wavelength of approximately 278 nm.[14][16]

-

Column Temperature: Maintained at a constant temperature, for instance, 35°C.[14]

-

-

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh a reference standard of this compound and dissolve it in a suitable diluent (e.g., a mixture of buffer and organic solvent) to a known concentration.[13]

-

Sample Solution: Prepare the sample (e.g., from an IV admixture) by diluting it with the same diluent to fall within the linear range of the assay.[15]

-

-

Validation (per ICH Guidelines):

-

Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is confirmed by performing forced degradation studies (acidic, alkaline, oxidative, thermal, photolytic stress).[12][13]

-

Linearity: Analyze a series of dilutions of the standard stock solution to demonstrate a linear relationship between concentration and detector response.[16]

-

Accuracy & Precision: Determine the closeness of the test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision) by repeated analysis of samples.[14]

-

Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, flow rate) to examine the method's reliability.

-

Workflow for HPLC-based stability testing.

References

- 1. scbt.com [scbt.com]

- 2. medkoo.com [medkoo.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Alatrofloxacin - Wikipedia [en.wikipedia.org]

- 5. alatrofloxacin [drugcentral.org]

- 6. toku-e.com [toku-e.com]

- 7. Alatrofloxacin | TargetMol [targetmol.com]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 14. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]

Alatrofloxacin Mesylate and Its Inhibition of Topoisomerase IV in Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alatrofloxacin, a prodrug of the fluoroquinolone antibiotic trovafloxacin, demonstrates potent bactericidal activity against a broad spectrum of gram-positive bacteria. Its primary mechanism of action involves the inhibition of bacterial type II topoisomerases, with a particular affinity for topoisomerase IV in many gram-positive species. This technical guide provides an in-depth analysis of the molecular interactions between alatrofloxacin (via its active form, trovafloxacin) and gram-positive bacterial topoisomerase IV. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for assessing enzyme inhibition, and visual representations of the mechanism of action and experimental workflows.

Introduction to Alatrofloxacin and Topoisomerase IV

Alatrofloxacin is a water-soluble L-alanyl-L-alanyl prodrug of trovafloxacin, designed for intravenous administration. Upon administration, it is rapidly converted to trovafloxacin, which exerts the antibacterial effect. Trovafloxacin, like other fluoroquinolones, targets two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] In many gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, topoisomerase IV is the primary target of trovafloxacin.[2][3]

Topoisomerase IV is a heterotetrameric enzyme composed of two ParC and two ParE subunits (encoded by the parC and parE genes, respectively). Its essential function is the decatenation of newly replicated daughter chromosomes, a critical step for chromosomal segregation and cell division. Inhibition of topoisomerase IV by fluoroquinolones leads to the stabilization of a covalent enzyme-DNA complex, trapping the enzyme on the DNA. This results in the accumulation of double-strand DNA breaks, ultimately leading to the cessation of DNA replication and cell death.[4]

Quantitative Analysis of Topoisomerase IV Inhibition

The inhibitory activity of fluoroquinolones against topoisomerase IV is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. The following tables summarize the IC50 values for trovafloxacin and other relevant fluoroquinolones against topoisomerase IV from key gram-positive pathogens.

Note: Data for alatrofloxacin mesylate is presented through its active metabolite, trovafloxacin.

Table 1: IC50 Values of Fluoroquinolones against Staphylococcus aureus Topoisomerase IV

| Fluoroquinolone | IC50 (µg/mL) | Reference |

| Trovafloxacin | 1.62 | [5] |

| Ciprofloxacin | 3.0 (µM) | [6] |

| Moxifloxacin | 1.0 (µM) | [6] |

| Gemifloxacin | 0.4 (µM) | [6] |

| Levofloxacin | 3.16 | [5] |

| Sparfloxacin | 3.16 | [5] |

Table 2: IC50 Values of Fluoroquinolones against Streptococcus pneumoniae Topoisomerase IV

| Fluoroquinolone | IC50 (µg/mL) | Reference |

| Trovafloxacin | <0.06 - 0.25 | [7] |

| Ciprofloxacin | 1.0 - 2.0 | [8] |

| Sparfloxacin | 0.2 - 0.4 | [8] |

| Clinafloxacin | <0.06 | [8] |

Mechanism of Action: A Visual Representation

The interaction of alatrofloxacin's active form, trovafloxacin, with topoisomerase IV and DNA can be visualized as a multi-step process that ultimately halts DNA replication.

Caption: Mechanism of alatrofloxacin action in gram-positive bacteria.

Experimental Protocols

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, a process that is inhibited by fluoroquinolones.

Materials:

-

Purified gram-positive topoisomerase IV (ParC and ParE subunits)

-

Kinetoplast DNA (kDNA) - a network of interlocked DNA minicircles

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP, 50 µg/mL bovine serum albumin)

-

This compound (or trovafloxacin) dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., 0.5% SDS, 25 mM EDTA, 50% glycerol, 0.05% bromophenol blue)

-

Agarose gel (0.8-1.0%)

-

Electrophoresis buffer (e.g., TBE or TAE)

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of this compound. Include a no-drug control and a no-enzyme control.

-

Pre-incubate the mixtures at 37°C for 10 minutes.

-

Initiate the reaction by adding a pre-determined unit of topoisomerase IV to each tube. One unit of decatenation activity is often defined as the amount of enzyme required to fully decatenate a specific amount of kDNA in a given time.[2]

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.

-

Stain the gel and visualize the DNA bands under UV light.

-

Quantify the intensity of the decatenated DNA bands to determine the IC50 value of this compound.

Caption: Workflow for the topoisomerase IV decatenation assay.

DNA Cleavage Assay

This assay assesses the ability of fluoroquinolones to stabilize the covalent complex between topoisomerase IV and DNA, leading to an increase in linear DNA upon denaturation.

Materials:

-

Purified gram-positive topoisomerase IV

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Cleavage Buffer (similar to assay buffer but may lack ATP)

-

This compound (or trovafloxacin)

-

SDS (Sodium Dodecyl Sulfate) solution

-

Proteinase K

-

Stop Solution/Loading Dye

-

Agarose gel

-

Electrophoresis and imaging equipment as in the decatenation assay

Procedure:

-

Set up reaction mixtures containing cleavage buffer, supercoiled plasmid DNA, and various concentrations of this compound.

-

Add topoisomerase IV to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 30 minutes) to allow the formation of the cleavage complex.

-

Add SDS to a final concentration of ~0.2% and proteinase K to ~0.1 mg/mL to denature the enzyme and digest the protein, respectively, leaving the covalently attached DNA breaks.

-

Incubate further at 37°C for 30 minutes.

-

Stop the reaction and load the samples onto an agarose gel.

-

Perform electrophoresis to separate supercoiled, nicked, and linear DNA.

-

Stain and visualize the gel. An increase in the linear DNA band with increasing drug concentration indicates stabilization of the cleavage complex.

Caption: Workflow for the DNA cleavage assay.

Resistance Mechanisms

Resistance to fluoroquinolones in gram-positive bacteria can arise through several mechanisms, with target-site mutations being the most significant.

-

Mutations in parC and parE: Single amino acid substitutions in the quinolone resistance-determining regions (QRDRs) of the parC and parE genes can reduce the binding affinity of fluoroquinolones to topoisomerase IV. This leads to decreased susceptibility to the drug.

-

Efflux Pumps: Overexpression of efflux pumps can actively transport fluoroquinolones out of the bacterial cell, reducing the intracellular drug concentration at the target site.

-

Alterations in DNA Gyrase: While topoisomerase IV is often the primary target, mutations in the genes encoding DNA gyrase (gyrA and gyrB) can confer higher levels of resistance, especially in strains that already possess topoisomerase IV mutations.

Conclusion

This compound, through its active metabolite trovafloxacin, is a potent inhibitor of topoisomerase IV in gram-positive bacteria. Its mechanism of action, involving the stabilization of the topoisomerase IV-DNA cleavage complex, leads to bactericidal activity. Understanding the quantitative aspects of this inhibition and the methodologies to assess it is crucial for the development of new antibacterial agents and for combating the rise of antibiotic resistance. The provided protocols and data serve as a comprehensive resource for researchers in this field.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activities of Trovafloxacin Compared with Those of Other Fluoroquinolones against Purified Topoisomerases and gyrA and grlA Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Streptococcus pneumoniae DNA gyrase and topoisomerase IV: overexpression, purification, and differential inhibition by fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Alatrofloxacin Mesylate Against Clinical Isolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of alatrofloxacin mesylate, a prodrug that is rapidly converted to its active form, trovafloxacin, upon administration. Trovafloxacin is a fluoronaphthyridone antimicrobial agent with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria. This document summarizes the available quantitative data on its efficacy against clinical isolates, details the experimental protocols for susceptibility testing, and provides visualizations of the experimental workflow and the drug's mechanism of action.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The in vitro activity of trovafloxacin is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism. The following tables summarize the MIC data for trovafloxacin against a variety of clinical isolates, as reported in various studies. Data is presented as the MIC50 and MIC90, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively, along with the overall MIC range where available.

Gram-Positive Aerobic Isolates

| Bacterial Species | No. of Isolates | MIC | MIC | MIC Range (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 201 | 0.032 | 0.12 | - |

| Staphylococcus aureus (Methicillin-resistant) | 51 | 1.0 | 2.0 | - |

| Coagulase-negative staphylococci | - | 0.064 | 0.25 | - |

| Streptococcus pneumoniae | 83 | 0.064 | 0.25 | 0.06-0.25 |

| Streptococcus pyogenes (Group A) | 46 | 0.125 | ≤0.25 | - |

| Group B Streptococci | - | 0.125 | - | - |

| Group C and G Streptococci | - | 0.064 | - | - |

| Viridans group streptococci | 100 | - | ≤0.25 | - |

| Enterococcus faecalis | 161 (vancomycin-sensitive) | 0.25 | ≤0.25 | - |

| Enterococcus faecium | 161 (vancomycin-sensitive) | 16.0 | - | - |

| Bacillus cereus | - | - | <0.5 | - |

| Listeria monocytogenes | - | - | <0.5 | - |

Data compiled from studies conducted in Sweden and other research publications.[1][2][3][4]

Gram-Negative Aerobic and Anaerobic Isolates

| Bacterial Species | No. of Isolates | MIC | MIC | MIC Range (µg/mL) |

| Escherichia coli | - | - | ≤0.03 | - |

| Haemophilus influenzae | 28 | - | ≤0.03 | - |

| Moraxella catarrhalis | - | - | ≤0.03 | - |

| Neisseria spp. | - | - | ≤0.03 | - |

| Pseudomonas aeruginosa | 92 | 1.0-2.0 | 8.0-16.0 | - |

| Stenotrophomonas maltophilia | 27 | - | <2.0 | - |

| Acinetobacter calcoaceticus | 25 | - | - | - |

| Gram-negative anaerobes (overall) | 497 | 0.12 | 1.0 | <0.03-4 |

Data compiled from various in vitro studies.[2][3][5][6]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of alatrofloxacin (tested as trovafloxacin) is performed using standardized methods, primarily broth microdilution and agar dilution, as established by the Clinical and Laboratory Standards Institute (CLSI).[7][8] These methods ensure the reproducibility and comparability of results across different laboratories.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

-

Preparation of Antimicrobial Solutions: A stock solution of trovafloxacin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations. For fastidious organisms like Streptococcus pneumoniae, the broth is often supplemented with lysed horse blood.

-

Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8^ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5^ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Each well of a 96-well microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing no antimicrobial) and a sterility control well (containing uninoculated broth) are included. The plates are incubated at 35°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into an agar medium.

-

Preparation of Antimicrobial-Containing Agar Plates: A stock solution of trovafloxacin is prepared and serially diluted. Each dilution is then added to molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify. A control plate containing no antimicrobial is also prepared.

-

Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method, resulting in a suspension equivalent to a 0.5 McFarland standard. This is often further diluted to yield a final inoculum of approximately 10^4^ CFU per spot on the agar surface.

-

Inoculation and Incubation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates, typically using a multipoint inoculator. The plates are allowed to dry before being inverted and incubated at 35°C for 16-20 hours.

-

MIC Determination: Following incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a faint haze.

Mandatory Visualizations

Experimental Workflow for In Vitro Antibacterial Spectrum Analysis

Caption: Experimental workflow for determining the in vitro antibacterial spectrum.

Mechanism of Action of Alatrofloxacin (Trovafloxacin)

Caption: Mechanism of action of alatrofloxacin (as trovafloxacin).

References

- 1. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In-vitro activity of trovafloxacin, a new fluoroquinolone, against recent clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The in-vitro activity of trovafloxacin, a new fluoroquinolone, against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Susceptibility of 497 clinical isolates of gram-negative anaerobes to trovafloxacin and eight other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of in vitro activity of trovafloxacin against gram-positive and gram-negative organisms with quinolones and beta-lactam antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

Alatrofloxacin Mesylate as a Prodrug of Trovafloxacin: A Technical Guide to Conversion and Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alatrofloxacin mesylate was developed as a water-soluble prodrug of the broad-spectrum fluoroquinolone antibiotic, trovafloxacin. This design allows for intravenous administration, overcoming the poor aqueous solubility of the parent compound. Following administration, alatrofloxacin is rapidly and completely converted to active trovafloxacin in vivo through enzymatic hydrolysis of its L-alanyl-L-alanine promoiety. This guide provides a comprehensive overview of the conversion process, the resulting pharmacokinetic profile of trovafloxacin, and its antimicrobial activity. Detailed experimental protocols for key analytical and microbiological assays are provided, along with visualizations of the underlying processes to support research and development in this area.

The Prodrug Concept: Alatrofloxacin to Trovafloxacin

Alatrofloxacin (formerly CP-116,517) is the L-alanyl-L-alanyl dipeptide prodrug of trovafloxacin (formerly CP-99,219). The addition of the dipeptide moiety significantly enhances the aqueous solubility of the molecule, making it suitable for intravenous formulation as this compound.

The conversion of alatrofloxacin to trovafloxacin is a rapid, one-step enzymatic process that occurs in human plasma. Peptidases, a class of enzymes abundant in plasma, recognize and cleave the amide bonds of the L-alanyl-L-alanine group, releasing the active trovafloxacin molecule. This conversion is highly efficient, with plasma concentrations of alatrofloxacin falling below quantifiable levels within minutes after the completion of an intravenous infusion[1].

Quantitative Analysis of Conversion and Pharmacokinetics

The conversion of alatrofloxacin to trovafloxacin is so rapid that the pharmacokinetic profile essentially reflects that of intravenously administered trovafloxacin. The following tables summarize the key pharmacokinetic parameters of trovafloxacin following the administration of this compound.

Table 1: Pharmacokinetic Parameters of Trovafloxacin after Single Intravenous Infusion of Alatrofloxacin in Healthy Male Volunteers

| Trovafloxacin Equivalent Dose | Cmax (mg/L) | AUC (mg·h/L) | t1/2 (h) |

| 30 mg | 0.4 | - | - |

| 100 mg | 1.8 | - | 10.4 |

| 200 mg | 2.3 | - | 12.3 |

| 300 mg | 4.3 | - | 10.8 |

Data compiled from multiple sources. Cmax represents the maximum serum concentration, AUC is the area under the concentration-time curve, and t1/2 is the elimination half-life.[2]

Table 2: Trovafloxacin Pharmacokinetic Parameters in Different Age Groups after a Single 4 mg/kg Intravenous Dose of Alatrofloxacin

| Parameter | Infants (3-12 months) | Children (2-12 years) |

| Cmax (µg/mL) | 4.3 ± 1.4 | 4.3 ± 1.4 |

| Clearance (mL/h/kg) | 151 ± 82 | 151 ± 82 |

| Half-life (h) | 9.8 ± 2.9 | 9.8 ± 2.9 |

| Vss (L/kg) | 1.6 ± 0.6 | 1.6 ± 0.6 |

Vss represents the volume of distribution at steady state.

Antimicrobial Activity of Trovafloxacin

Trovafloxacin exhibits broad-spectrum bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV. Its activity profile includes many Gram-positive and Gram-negative aerobic and anaerobic pathogens. The following table presents the Minimum Inhibitory Concentration (MIC) values for trovafloxacin against a selection of clinically relevant bacteria.

Table 3: In Vitro Activity of Trovafloxacin Against Various Bacterial Isolates

| Organism | MIC50 (mg/L) | MIC90 (mg/L) |

| Staphylococcus aureus | 0.032 | - |

| Streptococcus pneumoniae | 0.064 | - |

| Enterococcus faecalis | 0.25 | - |

| Escherichia coli | - | - |

| Haemophilus influenzae | - | - |

| Pseudomonas aeruginosa | - | - |

| Bacteroides fragilis group | 0.25 | 1.0 |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Detailed Experimental Protocols

In Vitro Conversion of Alatrofloxacin in Human Plasma

This protocol outlines a method to study the conversion of alatrofloxacin to trovafloxacin in a controlled in vitro environment.

Objective: To determine the rate of conversion of alatrofloxacin to trovafloxacin in human plasma.

Materials:

-

This compound reference standard

-

Trovafloxacin reference standard

-

Pooled human plasma (with anticoagulant, e.g., heparin or EDTA)

-

Water bath or incubator set to 37°C

-

Acetonitrile (HPLC grade)

-

Microcentrifuge tubes

-

Calibrated pipettes

-

HPLC system with UV or fluorescence detector

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer compatible with plasma) at a known concentration (e.g., 1 mg/mL).

-

Prepare working solutions by diluting the stock solution to the desired starting concentration for the assay (e.g., 10 µg/mL).

-

-

Incubation:

-

Pre-warm the human plasma to 37°C.

-

Initiate the reaction by adding a small volume of the alatrofloxacin working solution to the pre-warmed plasma to achieve the final desired concentration.

-

Incubate the mixture at 37°C.

-

-

Sampling and Quenching:

-

At predetermined time points (e.g., 0, 1, 2, 5, 10, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.

-

Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a protein-precipitating agent, such as acetonitrile (e.g., 200 µL).

-

-

Sample Preparation for HPLC:

-

Vortex the quenched samples to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Analyze the samples using a validated HPLC method capable of separating and quantifying both alatrofloxacin and trovafloxacin.

-

HPLC Method for Quantification of Alatrofloxacin and Trovafloxacin

Objective: To separate and quantify alatrofloxacin and trovafloxacin in plasma samples.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or fluorescence detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

-

Detection:

-

UV Detection: At a wavelength where both compounds have significant absorbance, e.g., 275 nm.

-

Fluorescence Detection: With excitation and emission wavelengths optimized for trovafloxacin (e.g., Ex: 275 nm, Em: 405 nm), as alatrofloxacin is non-fluorescent.

-

-

Injection Volume: Typically 20-50 µL.

Calibration:

-

Prepare a series of calibration standards containing known concentrations of both alatrofloxacin and trovafloxacin in the same matrix as the samples (e.g., plasma treated with the quenching agent).

-

Construct a calibration curve by plotting the peak area against the concentration for each analyte.

Broth Microdilution for MIC Determination of Trovafloxacin

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS).

Objective: To determine the minimum inhibitory concentration (MIC) of trovafloxacin against a specific bacterial isolate.

Materials:

-

Trovafloxacin reference powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolate to be tested

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Incubator (35-37°C)

Procedure:

-

Preparation of Trovafloxacin Dilutions:

-

Prepare a stock solution of trovafloxacin.

-

Perform serial twofold dilutions of the trovafloxacin stock solution in CAMHB directly in the wells of the 96-well microtiter plate to achieve the desired final concentration range.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

-

Inoculation:

-

Inoculate each well of the microtiter plate (containing the trovafloxacin dilutions and a growth control well with no antibiotic) with the prepared bacterial inoculum.

-

-

Incubation:

-

Incubate the inoculated plates at 35-37°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of trovafloxacin that completely inhibits visible growth of the organism.

-

Conclusion

This compound serves as an effective intravenous prodrug for trovafloxacin, undergoing rapid and complete enzymatic conversion to the active parent drug in human plasma. The resulting pharmacokinetic profile of trovafloxacin is predictable and allows for effective systemic exposure to this broad-spectrum antimicrobial agent. The provided experimental protocols offer a foundation for researchers to conduct further studies on the conversion and activity of this and similar prodrug systems. It is important to note that both alatrofloxacin and trovafloxacin were withdrawn from the market due to concerns about hepatotoxicity. However, the principles of its prodrug design and the methodologies for its evaluation remain relevant in the field of drug development.

References

Alatrofloxacin Mesylate: A Technical Guide for Investigating Fluoroquinolone Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alatrofloxacin mesylate, the prodrug of trovafloxacin, is a potent fluoroquinolone antibiotic with a broad spectrum of activity. Its mechanism of action, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] Due to its potent activity against a wide range of pathogens, including those resistant to other antibiotics, alatrofloxacin (and its active form, trovafloxacin) serves as a critical tool for researchers investigating the mechanisms of fluoroquinolone resistance. This technical guide provides an in-depth overview of the core methodologies and data interpretation when using this compound to study fluoroquinolone resistance.

Core Mechanisms of Fluoroquinolone Resistance

Fluoroquinolone resistance in bacteria is primarily mediated by three key mechanisms:

-

Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes (encoding DNA gyrase) and the parC and parE genes (encoding topoisomerase IV) are the most common mechanisms of high-level resistance.[2][3][4] These mutations reduce the binding affinity of fluoroquinolones to their target enzymes.

-

Efflux Pump Overexpression: Bacteria can actively transport fluoroquinolones out of the cell through the overexpression of multidrug resistance (MDR) efflux pumps.[3][5] Common efflux pumps involved in fluoroquinolone resistance include NorA in Staphylococcus aureus and AcrAB-TolC in Escherichia coli.[3][5]

-

Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of plasmids carrying resistance genes, such as qnr genes, the aac(6')-Ib-cr gene, or genes encoding efflux pumps like QepA and OqxAB, can confer low-level resistance to fluoroquinolones.[6][7][8][9] This low-level resistance can facilitate the selection of higher-level resistance mutations.[6]

Data Presentation: Quantitative Analysis of Alatrofloxacin (Trovafloxacin) Activity

The following tables summarize the in vitro activity of trovafloxacin against various bacterial strains with defined resistance mechanisms.

Table 1: Comparative MICs (μg/mL) of Trovafloxacin and Ciprofloxacin against Streptococcus pneumoniae with Target-Site Mutations

| Strain | Genotype | Trovafloxacin MIC | Ciprofloxacin MIC |

| Parent Strain | Wild-Type | 0.125 | 1 |

| First-Step Mutant | parC (GrlA) Ser80->Phe/Tyr | 0.25 - 0.5 | 4 - 8 |

| Second-Step Mutant | parC (GrlA) Ser80->Phe/Tyr + gyrA Ser84->Tyr/Phe or Glu88->Lys | 4 - 16 | 32 - 256 |

Data compiled from Gootz et al., 1996.[10]

Table 2: Comparative MICs (μg/mL) of Trovafloxacin and Other Fluoroquinolones against Staphylococcus aureus with Target-Site Mutations

| Genotype | Trovafloxacin MIC | Ciprofloxacin MIC | Sparfloxacin MIC | Levofloxacin MIC |

| Wild-Type | 0.06 | 0.5 | 0.125 | 0.25 |

| grlA mutant | 0.25 | 2 | 0.5 | 1 |

| gyrA mutant | 0.5 | 8 | 1 | 4 |

| grlA + gyrA mutant | 4 | 128 | 32 | 32 |

Data compiled from Fournier et al., 1998.[6]

Table 3: Trovafloxacin MICs (μg/mL) for Bacteroides fragilis with and without gyrA Mutations

| Strain | Genotype | Trovafloxacin MIC | Ciprofloxacin MIC |

| ATCC 25285 (Wild-Type) | Wild-Type | 0.25 | 4 |

| Trovafloxacin-selected 1st step mutant (Mt1) | gyrA Ala118Val | 4 | 4 |

| Trovafloxacin-selected 1st step mutant (Mt3) | gyrA Asp81Asn | 2 | 2 |

| Ciprofloxacin-selected 2nd step mutant (Mc4) | gyrA Ser82Phe | 4 | 64 |

| Clinical Isolate with high resistance | gyrA Ser82Phe | 4 | 128 |

Data compiled from Podglajen et al., 2000.[7][11]

Table 4: Mutant Prevention Concentrations (MPC) of Trovafloxacin and Other Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae

| Fluoroquinolone | MPC range (μg/mL) | MPC50 (μg/mL) | MPC90 (μg/mL) |

| Trovafloxacin | 0.12 - 4 | 0.5 | 1 |

| Moxifloxacin | 0.12 - 2 | 0.25 | 0.5 |

| Gatifloxacin | 0.25 - 8 | 0.5 | 2 |

| Grepafloxacin | 0.5 - 16 | 1 | 4 |

| Levofloxacin | 1 - 32 | 2 | 8 |

Data compiled from Blondeau et al., 2001.[12][13]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the MIC of trovafloxacin.

Materials:

-

Trovafloxacin powder

-

Appropriate solvent for trovafloxacin (e.g., 0.1 N NaOH, then diluted in sterile water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Trovafloxacin Stock Solution: Prepare a stock solution of trovafloxacin at a concentration of 1280 µg/mL.

-

Prepare Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the trovafloxacin stock solution in CAMHB to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.

-

Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well containing the trovafloxacin dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of trovafloxacin that completely inhibits visible bacterial growth.

Mutant Prevention Concentration (MPC) Assay

This assay determines the lowest concentration of an antibiotic that prevents the growth of any first-step resistant mutants.

Materials:

-

Trovafloxacin powder

-

Appropriate agar medium (e.g., Mueller-Hinton agar supplemented with 5% sheep blood for fastidious organisms)

-

Bacterial culture grown to a high density (≥10¹⁰ CFU/mL)

-

Spectrophotometer or other means to estimate cell density

-

Sterile petri dishes

-

Incubator

Procedure:

-

Prepare High-Density Inoculum: Grow a large volume of the test bacterium in an appropriate broth medium to a stationary phase, achieving a cell density of at least 10¹⁰ CFU/mL. Concentrate the cells by centrifugation if necessary.

-

Prepare Trovafloxacin-Containing Agar Plates: Prepare a series of agar plates containing twofold increasing concentrations of trovafloxacin, typically starting from the MIC of the wild-type strain.

-

Plate Inoculum: Spread a large number of cells (≥10¹⁰ CFU) onto each trovafloxacin-containing agar plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the bacterium for 48-72 hours.

-

Determine MPC: The MPC is the lowest concentration of trovafloxacin that completely prevents the growth of any bacterial colonies.[14][15][16][17]

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of trovafloxacin to inhibit the supercoiling activity of DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase (GyrA and GyrB subunits)

-

Relaxed plasmid DNA (e.g., pBR322)

-

Trovafloxacin

-

Assay buffer (containing ATP, MgCl₂, KCl, DTT, and spermidine)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of trovafloxacin.

-

Enzyme Addition: Add a defined amount of DNA gyrase to initiate the reaction. Include a positive control (no drug) and a negative control (no enzyme).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing trovafloxacin concentrations.

Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of trovafloxacin to inhibit the decatenation activity of topoisomerase IV.

Materials:

-

Purified bacterial topoisomerase IV (ParC and ParE subunits)

-

Kinetoplast DNA (kDNA), a network of catenated DNA minicircles

-

Trovafloxacin

-

Assay buffer (containing ATP, MgCl₂, and other necessary components)

-

Agarose gel electrophoresis system

-

DNA staining agent

-

Gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and varying concentrations of trovafloxacin.

-

Enzyme Addition: Add a defined amount of topoisomerase IV to start the reaction. Include a positive control (no drug) and a negative control (no enzyme).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction with a stop buffer.

-

Agarose Gel Electrophoresis: Separate the catenated kDNA from the decatenated minicircles on an agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Visualization and Analysis: Stain the gel and visualize the DNA bands. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles with increasing trovafloxacin concentrations.[11][18][19][20][21]

Mandatory Visualizations

Caption: Signaling pathways of fluoroquinolone action and resistance.

Caption: Experimental workflow for investigating fluoroquinolone resistance.

References

- 1. profoldin.com [profoldin.com]

- 2. Occurrence of plasmid mediated fluoroquinolone resistance genes amongst enteric bacteria isolated from human and animal sources in Delta State, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of fluoroquinolone resistance: an update 1994-1998 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms Accounting for Fluoroquinolone Resistance in Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increased Expression of Efflux Pump norA Drives the Rapid Evolutionary Trajectory from Tolerance to Resistance against Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasmid-mediated quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasmid-mediated fluoroquinolone resistance associated with extra-intestinal Escherichia coli isolates from hospital samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasmid-Mediated Quinolone Resistance: a Multifaceted Threat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prevalence of plasmid-mediated quinolone resistance genes among ciprofloxacin-nonsusceptible Escherichia coli and Klebsiella pneumoniae isolated from blood cultures in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Impact of Efflux Pump Inhibitors on the Activity of Selected Non-Antibiotic Medicinal Products against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inspiralis.com [inspiralis.com]

- 12. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]

- 15. The mutant-prevention concentration (MPC) : ideas for restricting the development of fluoroquinolone resistance [harvest.usask.ca]

- 16. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 17. Mutant Prevention Concentration, Frequency of Spontaneous Mutant Selection, and Mutant Selection Window—a New Approach to the In Vitro Determination of the Antimicrobial Potency of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. inspiralis.com [inspiralis.com]

- 21. Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay [profoldin.com]

Pharmacokinetics and pharmacodynamics of Alatrofloxacin mesylate in preclinical animal models

An In-depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Alatrofloxacin Mesylate

Introduction

This compound is the L-alanyl-L-alanyl prodrug of trovafloxacin, a fluoronaphthyridone antibiotic.[1][2] Developed for intravenous administration, alatrofloxacin is rapidly and extensively converted in vivo to its active form, trovafloxacin.[1][3] Trovafloxacin exhibits a broad spectrum of activity against a wide range of Gram-positive, Gram-negative, and anaerobic microorganisms.[4][5] Its bactericidal action stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair.[2][5] This guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of alatrofloxacin and its active metabolite, trovafloxacin, as demonstrated in various preclinical animal models. The drug was withdrawn from the U.S. market in 2001 due to hepatotoxicity concerns.[6][7]

Mechanism of Action & Prodrug Conversion

Alatrofloxacin is designed for intravenous administration and is quickly hydrolyzed in the bloodstream to yield the active antibiotic, trovafloxacin.[2][8] Plasma concentrations of the prodrug, alatrofloxacin, fall below quantifiable levels within 5 to 10 minutes after the completion of a one-hour infusion.[1] This rapid conversion ensures that the systemic circulation is predominantly exposed to the active trovafloxacin. The bactericidal effect is then mediated by trovafloxacin's inhibition of DNA gyrase and topoisomerase IV.[2]

Pharmacokinetics in Preclinical Animal Models

The pharmacokinetics of trovafloxacin following the administration of its prodrug, alatrofloxacin, or trovafloxacin itself, have been characterized in several animal species.

Experimental Protocols: Pharmacokinetics

A typical pharmacokinetic study involves the following steps:

-

Animal Models : Healthy, adult male and female animals (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys, New Zealand White rabbits) are used.[9][10]

-

Drug Administration : Alatrofloxacin is administered as a single intravenous (IV) infusion over a specific period (e.g., 1 hour), or trovafloxacin is given via IV or oral (PO) gavage.[9][10][11]

-

Sample Collection : Serial blood samples are collected from a cannulated vein (e.g., jugular vein) at predetermined time points post-dose.[10][11] Urine and feces may also be collected for excretion studies.[9][12] For tissue distribution, animals are sacrificed at various time points, and organs are harvested.[10]

-

Sample Analysis : Concentrations of alatrofloxacin and trovafloxacin in plasma, serum, urine, or tissue homogenates are determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[11]

-

Data Analysis : Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis.[8][10]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of trovafloxacin in various preclinical models.

Table 1: Pharmacokinetics of Trovafloxacin in Rats

| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|---|

| IV | - | - | - | 0.7 | - | - | [9][13] |

| PO | 50 | 11.5 | 0.6 | 2.2 | - | 68 |[9][13] |

-

Distribution : The volume of distribution in rats after IV dosing was 0.9 L/kg.[9][13]

-

Protein Binding : Serum protein binding was high, averaging 92%.[9][13]

-

Excretion : Elimination in rats is primarily through biliary excretion.[9][13] After an oral dose, 99.8% of radioactivity was recovered in feces.[9] In bile duct-cannulated rats, 67.1% of the dose was recovered in bile.[9]

Table 2: Pharmacokinetics of Trovafloxacin in Dogs

| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|---|

| IV (Alatrofloxacin) | 10 | - | - | 1.7 - 2.4 | - | - | [10] |

| IV (Trovafloxacin) | 5 | - | - | 1.8 | - | - | [9][10] |

| PO | 20 | 3.5 ± 1.5 | 2.3 ± 1.2 | 2.5 | - | 58 ± 41 |[9][10][13] |

-

Distribution : The volume of distribution was approximately 1.7 L/kg, and the drug penetrated well into tissues.[9][10][13]

-

Protein Binding : Serum protein binding averaged 75%.[9][13]

-

Excretion : Urinary recovery of the unchanged drug was less than 5%.[9][13] In non-cannulated dogs, 97.6% of an oral dose was recovered in feces.[12] In bile duct-cannulated dogs, 28.2% was recovered in bile and 45.6% in urine, suggesting that the cannulation procedure altered the drug's disposition.[12]

Table 3: Pharmacokinetics of Trovafloxacin in Monkeys (Cynomolgus)

| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|---|

| IV | 20 | - | - | 7.0 | 47.1 ± 7.2 | - | [9][10] |

| PO | 20 | 5.2 | 2.3 | 7.5 | 54.3 ± 23.1 | 85 (or 115%) |[9][10][13] |

Note: One study reported 85% bioavailability, while another reported 115%, indicating complete absorption.[9][10]

-

Distribution : The volume of distribution after IV dosing was large at 4.3 L/kg.[9][10][13]

-

Protein Binding : Serum protein binding was the lowest among these species, averaging 66%.[9][13]

-

Excretion : Similar to dogs, urinary recovery of unchanged trovafloxacin was less than 5%.[9][13]

Table 4: Pharmacokinetics of Trovafloxacin in Rabbits (New Zealand White)

| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|---|

| IV | 40 | - | - | 1.7 | 29.5 ± 15.4 | - | [10] |

| PO | 200 | 4.6 ± 0.3 | 1.2 ± 0.8 | 2.6 | 24.1 ± 8.4 | 16 |[10] |

-

Note : The longer half-life after oral administration was attributed to prolonged absorption due to trovafloxacin's low aqueous solubility.[10]

Pharmacodynamics in Preclinical Animal Models

The in vivo efficacy of alatrofloxacin/trovafloxacin has been evaluated in various infection models, demonstrating its potent bactericidal activity.

Experimental Protocols: Pharmacodynamics

Efficacy studies typically follow this methodology:

-

Infection Model : Animals are infected with a specific pathogen to induce a disease state. For example, guinea pigs are infected with Legionella pneumophila to create a pneumonia model, or rats are subjected to intra-abdominal inoculation with Escherichia coli and Bacteroides fragilis to induce sepsis and abscess formation.[4][14]

-

Treatment Regimen : A set time after infection, treatment is initiated. Alatrofloxacin is administered (e.g., intraperitoneally or intravenously) at a specific dose and frequency for a defined duration (e.g., 5 mg/kg once daily for 7 days).[14]

-

Efficacy Endpoints : The effectiveness of the treatment is assessed by monitoring survival rates, measuring the bacterial load in target tissues (e.g., lungs, abscesses), and observing the clearance of infection-induced lesions.[4][14]

-

Drug Concentration Measurement : In some studies, drug concentrations in tissues, such as intra-abdominal abscesses, are measured to correlate exposure with efficacy.[4]

Pharmacodynamic Efficacy

-

Legionellosis Model (Guinea Pigs) : In a Legionella pneumophila pneumonia model, trovafloxacin (administered as alatrofloxacin intraperitoneally at 5 mg/kg once daily for 7 days) resulted in a 100% survival rate.[14] It effectively cleared bacteria and lesions from the lungs by day 6 post-inoculation, and the lungs remained free of bacteria at day 28.[14] Trovafloxacin was superior to orally administered erythromycin (with or without rifampicin).[14]

-

Surgical Infection Models (Rats and Mice) : Trovafloxacin demonstrated significant efficacy in models of intra-abdominal sepsis.[4]

-

It protected mice from lethal infections caused by Gram-positive or Gram-negative organisms, including when co-inoculated with B. fragilis.[4]

-

In rat models of intra-abdominal sepsis (induced by E. coli and B. fragilis), trovafloxacin protected against lethal infection, reduced the formation of abscesses, and inhibited bacterial growth.[4]

-

Notably, trovafloxacin concentrations were found to be greater in intra-abdominal abscesses than in serum, highlighting its excellent tissue penetration.[4]

-

Conclusion

In preclinical animal models, this compound is a rapidly converted prodrug that delivers therapeutically effective concentrations of trovafloxacin. Pharmacokinetic studies in rats, dogs, monkeys, and rabbits reveal that trovafloxacin is characterized by good oral bioavailability (except in rabbits), significant protein binding, and a large volume of distribution, indicating extensive tissue penetration.[9][10] The primary route of elimination is non-renal, mainly through biliary excretion.[9][12] Pharmacodynamic studies confirm the potent in vivo efficacy of alatrofloxacin/trovafloxacin in treating serious bacterial infections, such as those caused by L. pneumophila and mixed aerobic/anaerobic pathogens found in surgical infections.[4][14] This preclinical data underscores the potent antibacterial profile of the compound, which was crucial for its initial development.

References

- 1. drugs.com [drugs.com]

- 2. tapermd.com [tapermd.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacodynamics and microbiology of trovafloxacin in animal models of surgical infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Alatrofloxacin - Wikipedia [en.wikipedia.org]

- 8. Pharmacokinetics of a Fluoronaphthyridone, Trovafloxacin (CP 99,219), in Infants and Children following Administration of a Single Intravenous Dose of Alatrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of trovafloxacin (CP-99,219), a new quinolone, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, alatrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism and excretion of trovafloxacin, a new quinolone antibiotic, in Sprague-Dawley rats and beagle dogs. Effect of bile duct cannulation on excretion pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. A comparative study on the efficacy of the new quinolone alatrofloxacin in the treatment of experimental legionellosis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Alatrofloxacin Mesylate: A Technical Guide to its Impact on Bacterial DNA Replication and Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alatrofloxacin mesylate is a synthetic fluoroquinolone antibiotic. It is the L-alanyl-L-alanyl prodrug of trovafloxacin, which is its active form.[1] As a member of the fluoroquinolone class, alatrofloxacin targets fundamental bacterial processes of DNA replication and repair, leading to potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound disrupts these vital cellular functions, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. Although trovafloxacin and alatrofloxacin were withdrawn from the U.S. market due to hepatotoxicity, the study of their mechanism remains relevant for the development of new fluoroquinolones.[4]

Mechanism of Action: Inhibition of Bacterial DNA Replication

The primary antibacterial action of trovafloxacin, the active metabolite of alatrofloxacin, stems from its inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[5]

Targeting DNA Gyrase and Topoisomerase IV

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is the primary target of fluoroquinolones in most Gram-negative bacteria.[5] It introduces negative supercoils into the bacterial DNA, a process essential for the initiation of replication.[5] Topoisomerase IV, also a heterotetramer (ParC and ParE subunits), is the main target in many Gram-positive bacteria and is responsible for decatenating (unlinking) daughter chromosomes following replication.[5]

Trovafloxacin binds to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved. This ternary complex of drug, enzyme, and DNA obstructs the movement of the replication fork, leading to a rapid halt in DNA synthesis and ultimately, cell death.[2]

Quantitative Analysis of Enzyme Inhibition

The potency of trovafloxacin against its target enzymes has been quantified through various in vitro assays. The 50% inhibitory concentration (IC50) is a key metric for this assessment.

| Enzyme | Organism | IC50 (µg/mL) | Reference |

| DNA Gyrase | Enterococcus faecalis | Not explicitly provided, but noted to be less inhibited than Topoisomerase IV by trovafloxacin. | [6] |

| Topoisomerase IV | Enterococcus faecalis | Not explicitly provided, but identified as the primary target for trovafloxacin. | [6] |

| Topoisomerase IV | Staphylococcus aureus | Trovafloxacin was at least five times more potent than ciprofloxacin, sparfloxacin, levofloxacin, or pefloxacin in stimulating topoisomerase IV-mediated DNA cleavage. | [7][8] |

Minimum Inhibitory Concentrations (MICs)

The in vitro activity of trovafloxacin against various bacterial isolates is summarized by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth.

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (with gyrA and/or grlA mutations) | 29 | 1 | 4 | [7][9] |

| Streptococcus pneumoniae | 55 | - | 0.125 | [10] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | - | MIC for MRSA MRGR3 was 0.03 µg/mL | - | [1] |

Impact on Bacterial DNA Repair: Induction of the SOS Response

The DNA double-strand breaks generated by the action of alatrofloxacin on DNA gyrase and topoisomerase IV are a potent trigger for the bacterial SOS response, a complex network of genes involved in DNA repair and damage tolerance.[11][12]

The SOS Signaling Pathway

The SOS response is regulated by two key proteins: LexA, a repressor protein, and RecA, an inducer protein. In the absence of DNA damage, LexA dimers bind to "SOS boxes" in the promoter regions of SOS genes, preventing their transcription.[11][13] When DNA damage occurs, single-stranded DNA (ssDNA) accumulates, which activates RecA. The activated RecA protein facilitates the autocatalytic cleavage of LexA, leading to the derepression of the SOS genes.[11][13] This allows for the expression of a variety of proteins involved in DNA repair, including error-prone DNA polymerases.[11][13]

Figure 1: SOS response pathway induced by alatrofloxacin.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of fluoroquinolones like alatrofloxacin on bacterial DNA replication enzymes.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by a test compound.

Materials:

-

Relaxed pBR322 DNA

-

E. coli DNA gyrase

-

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 125 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM ATP)

-

Test compound (Alatrofloxacin/Trovafloxacin) dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

Chloroform/isoamyl alcohol (24:1)

Procedure:

-

Prepare reaction mixtures on ice. For a 30 µL reaction, combine: 6 µL of 5X Assay Buffer, 0.5 µL of relaxed pBR322 DNA (e.g., 1 µg/µL), the desired volume of test compound solution, and nuclease-free water to a volume of 27 µL.

-

Add 3 µL of diluted DNA gyrase to each reaction tube. Include a no-enzyme control and a no-drug control.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 30 µL of 2X Stop Solution/Loading Dye.

-

Vortex briefly and centrifuge to separate the phases.

-

Load 20 µL of the aqueous (upper) phase onto a 1% agarose gel.

-

Perform electrophoresis in 1X TAE buffer until the supercoiled and relaxed DNA forms are well separated.

-

Stain the gel with ethidium bromide, destain, and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.

Figure 2: Experimental workflow for DNA gyrase supercoiling assay.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles, and the inhibition of this process.

Materials:

-

Kinetoplast DNA (kDNA)

-

E. coli or S. aureus Topoisomerase IV

-

5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM Mg(OAc)2, 50 mM DTT, 10 mM ATP)

-

Test compound (Alatrofloxacin/Trovafloxacin)

-

Stop Solution/Loading Dye

-

Agarose, TAE buffer, and DNA stain

-

Chloroform/isoamyl alcohol (24:1)

Procedure:

-

On ice, prepare reaction mixtures. For a 30 µL reaction, combine: 6 µL of 5X Assay Buffer, 2 µL of kDNA (e.g., 100 ng/µL), the test compound, and nuclease-free water to a volume of 27 µL.

-

Add 3 µL of diluted topoisomerase IV to initiate the reaction. Include appropriate controls.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 30 µL of 2X Stop Solution/Loading Dye.

-

Vortex and centrifuge.

-

Load the aqueous phase onto a 1% agarose gel.

-

Run electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Stain and visualize the gel. Inhibition is indicated by a reduction in the amount of decatenated minicircles.

In Vitro DNA Cleavage Assay

This assay measures the ability of fluoroquinolones to stabilize the covalent complex between the topoisomerase and DNA, resulting in DNA cleavage upon denaturation of the enzyme.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

DNA gyrase or topoisomerase IV

-

Reaction Buffer

-

Test compound (Alatrofloxacin/Trovafloxacin)

-

SDS (Sodium Dodecyl Sulfate)

-

Proteinase K

-

Agarose, TAE buffer, and DNA stain

Procedure:

-

Set up reaction mixtures on ice containing reaction buffer, supercoiled plasmid DNA, and the test compound.

-

Add the topoisomerase enzyme and incubate at 37°C for 30-60 minutes to allow complex formation.

-

Stop the reaction and denature the enzyme by adding SDS to a final concentration of 1%.

-

Add proteinase K and incubate further to digest the protein.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Stain and visualize the gel. The presence of linearized plasmid DNA indicates drug-induced cleavage.

Logical Relationship of Alatrofloxacin's Mechanism of Action

The antibacterial effect of alatrofloxacin is a cascade of events beginning with its conversion to the active form, trovafloxacin, and culminating in bacterial cell death. The following diagram illustrates the logical progression of this mechanism.

Figure 3: Logical flow of alatrofloxacin's mechanism of action.

Conclusion

This compound, through its active form trovafloxacin, exerts a potent bactericidal effect by targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV. This leads to the inhibition of DNA replication and the formation of double-strand DNA breaks, which subsequently trigger the SOS DNA repair pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and professionals in the field of antibiotic drug development. Understanding these intricate mechanisms is crucial for the rational design of new and more effective fluoroquinolone antibiotics that can combat the growing threat of bacterial resistance.

References

- 1. Comparison of Levofloxacin, Alatrofloxacin, and Vancomycin for Prophylaxis and Treatment of Experimental Foreign-Body-Associated Infection by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Comparison of in vitro activity of trovafloxacin against gram-positive and gram-negative organisms with quinolones and beta-lactam antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. youtube.com [youtube.com]

- 6. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activities of trovafloxacin compared with those of other fluoroquinolones against purified topoisomerases and gyrA and grlA mutants of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activities of Trovafloxacin Compared with Those of Other Fluoroquinolones against Purified Topoisomerases and gyrA and grlA Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Activity of the new fluoroquinolone trovafloxacin (CP-99,219) against DNA gyrase and topoisomerase IV mutants of Streptococcus pneumoniae selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. SOS response and its regulation on the fluoroquinolone resistance - Qin - Annals of Translational Medicine [atm.amegroups.org]

Alatrofloxacin Mesylate: A Technical Guide to its Potential for Off-Target Effects in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alatrofloxacin, a prodrug of the fluoroquinolone antibiotic trovafloxacin, was withdrawn from the market due to severe, idiosyncratic hepatotoxicity. This technical guide provides an in-depth analysis of the potential off-target effects of alatrofloxacin mesylate observed in cellular models. While its on-target mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, preclinical and investigational studies have revealed interactions with multiple mammalian cellular components and pathways. This document summarizes key findings, presents available quantitative data, details relevant experimental protocols, and visualizes the implicated cellular mechanisms to serve as a comprehensive resource for researchers in drug development and toxicology. The primary off-target effects discussed include immunomodulation, mitochondrial dysfunction, and potential interactions with mammalian topoisomerases and collagen synthesis.

Introduction

Alatrofloxacin is a mesylate salt and a prodrug that is rapidly converted to trovafloxacin in the body. Trovafloxacin belongs to the fluoroquinolone class of antibiotics, known for their broad-spectrum antibacterial activity. The primary mechanism of action of fluoroquinolones is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, and repair.[1] Despite its efficacy, the clinical use of trovafloxacin was severely restricted and ultimately discontinued due to a significant risk of severe, unpredictable liver injury.[2] This has prompted further investigation into the off-target effects of the compound in mammalian cells to understand the underlying mechanisms of its toxicity. This guide focuses on the cellular-level off-target effects of alatrofloxacin and its active form, trovafloxacin.

Off-Target Effects in Cellular Models

Immunomodulatory and Pro-inflammatory Effects

Studies utilizing the human monocytic cell line THP-1 have demonstrated that alatrofloxacin and trovafloxacin can modulate immune responses.

Key Findings:

-

Cytokine Release: In a study on human THP-1 monocytes, alatrofloxacin was shown to possess immunosuppressive activity. Within the first hour of phagocytosis of bacteria, the drug triggered a lytic mechanism involving the release of cyclic AMP (c-AMP), tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, and nitric oxide. However, this effect was transient, with these inflammatory processes returning to normal or below-normal levels between 2 and 4 hours.[3]

-